molecular formula C29H21N3O5 B11978183 Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate CAS No. 302913-09-3

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

Cat. No.: B11978183
CAS No.: 302913-09-3
M. Wt: 491.5 g/mol
InChI Key: NQZUOOUETUUWOO-UHFFFAOYSA-N
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Description

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrrolo[1,2-c]pyrimidines. These compounds are known for their diverse applications in pharmaceuticals and agrochemicals due to their unique structural properties and biological activities .

Preparation Methods

The synthesis of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves multiple steps, including the formation of the pyrrolo[1,2-c]pyrimidine core and subsequent functionalization. One common method involves the use of metal-free chemoselective double cyanation, followed by cyano-addition and aromatization to construct the pyrrole skeleton . Industrial production methods may vary, but they typically involve similar multi-step synthetic routes with optimized reaction conditions to ensure high yields and purity.

Chemical Reactions Analysis

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Ethyl 3-([1,1’-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate can be compared with other pyrrolo[1,2-c]pyrimidine derivatives, such as:

Biological Activity

Ethyl 3-([1,1'-biphenyl]-4-yl)-7-(4-nitrobenzoyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly against various pathogens. This article explores the compound's biological activity, focusing on its antitubercular properties, molecular docking studies, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's chemical formula is C29H21N3O5C_{29}H_{21}N_{3}O_{5} with a molecular weight of 485.49 g/mol. The structure features a pyrrolo[1,2-c]pyrimidine core, which is known for its diverse biological activities.

Antitubercular Activity

Recent studies have demonstrated that derivatives of pyrrolo[1,2-c]pyrimidine compounds exhibit promising antitubercular activity. This compound has been evaluated for its efficacy against Mycobacterium tuberculosis strains.

Minimum Inhibitory Concentration (MIC)

In vitro studies reported the following MIC values for related compounds:

CompoundMIC (µg/mL)Activity against
Compound A8–128H37Rv strain
Compound B16–64MDR strains
This compoundTBDTBD

The specific MIC for this compound is yet to be fully established in the literature; however, related pyrrole derivatives have shown effective results against both drug-susceptible and multidrug-resistant strains of M. tuberculosis .

Molecular Docking Studies

Molecular docking studies have been conducted to identify potential targets and binding affinities of the compound. The following findings were noted:

  • Target Proteins : The enoyl-acyl carrier protein reductase (InhA) and anthranilate phosphoribosyltransferase were identified as significant targets for the compound.
  • Binding Affinity : The docking studies indicated favorable binding interactions with these targets, suggesting that the compound could inhibit critical pathways in M. tuberculosis.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

  • Benzoyl Substitution : The presence of a nitrobenzoyl group at position 7 significantly contributes to the antitubercular activity.
  • Pyrrole Ring Modifications : Variations in the pyrrole ring structure can alter potency and selectivity against different strains .

Case Studies and Research Findings

Several research articles provide insights into similar compounds and their biological activities:

  • Study on Pyrrole Derivatives : A study demonstrated that pyrrole derivatives with specific substitutions exhibited MIC values as low as 3.125 µg/mL against Staphylococcus aureus, indicating a broad spectrum of antibacterial properties .
  • Antimycobacterial Properties : Another investigation reported that various pyrrole-based compounds showed promising antimycobacterial effects with MIC values ranging from 8 to 128 µg/mL against standard strains .

Properties

CAS No.

302913-09-3

Molecular Formula

C29H21N3O5

Molecular Weight

491.5 g/mol

IUPAC Name

ethyl 7-(4-nitrobenzoyl)-3-(4-phenylphenyl)pyrrolo[1,2-c]pyrimidine-5-carboxylate

InChI

InChI=1S/C29H21N3O5/c1-2-37-29(34)24-16-27(28(33)22-12-14-23(15-13-22)32(35)36)31-18-30-25(17-26(24)31)21-10-8-20(9-11-21)19-6-4-3-5-7-19/h3-18H,2H2,1H3

InChI Key

NQZUOOUETUUWOO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=C(N=CN2C(=C1)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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